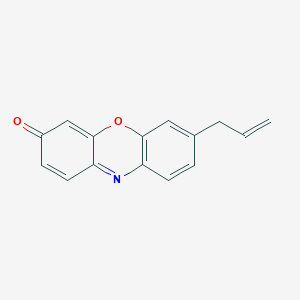

7-Allyl-3H-phenoxazin-3-one

Description

Propriétés

IUPAC Name |

7-prop-2-enylphenoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-2-3-10-4-6-12-14(8-10)18-15-9-11(17)5-7-13(15)16-12/h2,4-9H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAALANGSBAMACR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

7-Allyl-3H-phenoxazin-3-one (CAS 1357085-84-7): Structural Dynamics, Photophysical Properties, and Bioorthogonal Applications

Executive Summary

The development of robust, versatile fluorescent probes is a cornerstone of modern molecular biology and drug development. While traditional phenoxazine dyes (such as resorufin) have been utilized for decades, their application is often limited by pH sensitivity and a lack of bioorthogonal conjugation handles. 7-Allyl-3H-phenoxazin-3-one (CAS 1357085-84-7) emerges as a highly specialized derivative designed to overcome these limitations. By replacing the ionizable 7-hydroxyl group with a terminal allyl moiety via a stable carbon-carbon bond, this compound provides a pH-insensitive fluorescent core coupled with a terminal alkene [1]. This whitepaper dissects the physicochemical properties, mechanistic advantages, and self-validating protocols for utilizing 7-Allyl-3H-phenoxazin-3-one in advanced bioconjugation workflows.

Chemical Architecture and Physicochemical Profiling

The structural integrity of 7-Allyl-3H-phenoxazin-3-one is defined by its rigid, planar tricyclic core, which facilitates extended π-conjugation. The allyl group at the 7-position (-CH2-CH=CH2) is electronically decoupled from the aromatic system just enough to maintain the photophysical properties of the phenoxazine backbone while offering a reactive terminal alkene for downstream chemistry [2].

Table 1: Quantitative Physicochemical Properties

Data synthesized from verified commercial and chemical databases [1, 3].

| Property | Specification | Mechanistic Implication |

| CAS Number | 1357085-84-7 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₅H₁₁NO₂ | Deoxygenated at position 7 compared to resorufin, eliminating pH-dependent ionization. |

| Molecular Weight | 237.25 g/mol | Low molecular weight prevents steric hindrance during bioconjugation. |

| SMILES String | O=C1C=C2OC3=CC(CC=C)=CC=C3N=C2C=C1 | Confirms the C-C linkage of the allyl group, ensuring metabolic stability against esterases/etherases. |

| Purity | ≥ 98% (HPLC/UV) | Critical for preventing background fluorescence from unreacted precursors. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents auto-oxidation and radical-induced polymerization of the terminal alkene. |

Photophysical Dynamics and Mechanistic Causality

Unlike resorufin, which fluctuates between its highly fluorescent anionic state and weakly fluorescent neutral state (pKa ~5.8), 7-Allyl-3H-phenoxazin-3-one is constitutively neutral across physiological pH ranges (pH 4.0–9.0). This structural causality means assay developers do not need to buffer systems to high pH to achieve maximum quantum yield.

The excitation of the phenoxazin-3-one core involves a π→π∗ transition. Upon photon absorption, the molecule undergoes rapid internal conversion to the lowest vibrational level of the first excited singlet state ( S1 ), followed by radiative relaxation (fluorescence).

Caption: Jablonski-style energy state transitions of the pH-insensitive phenoxazin-3-one core.

Bioorthogonal Utility: The Thiol-Ene Photo-Click Reaction

The true value of 7-Allyl-3H-phenoxazin-3-one lies in its terminal alkene. Traditional fluorophore conjugation relies on NHS-esters targeting primary amines (Lysine residues), which often results in heterogeneous labeling and potential loss of protein function.

The allyl moiety allows for Thiol-Ene Photo-Click Chemistry . Under low-intensity UV light (365 nm) and in the presence of a water-soluble photoinitiator (e.g., LAP), thiyl radicals are generated from free Cysteine residues. These radicals attack the terminal alkene in a highly specific, anti-Markovnikov addition, forming a robust, non-reducible thioether bond.

Table 2: Comparative Advantages in Assay Development

| Feature | 7-Allyl-3H-phenoxazin-3-one | Traditional Resorufin (7-OH) |

| pH Sensitivity | Insensitive (Stable emission) | Highly sensitive (pKa ~5.8) |

| Conjugation Chemistry | Bioorthogonal (Thiol-Ene, Metathesis) | Requires pre-activation (NHS/Maleimide) |

| Linkage Stability | Thioether / Carbon-Carbon | Ester / Ether (Prone to hydrolysis) |

| In Vivo Application | High (Stable in complex matrices) | Low (Metabolized by glucuronidases) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an inherent quality control checkpoint.

Protocol A: Master Stock Formulation and Preservation

Causality: The terminal alkene is susceptible to radical-induced cross-linking if exposed to light and oxygen. Aprotic solvents are mandatory to prevent solvolysis.

-

Equilibration: Allow the lyophilized vial of 7-Allyl-3H-phenoxazin-3-one to equilibrate to room temperature inside a desiccator for 30 minutes. (Validates prevention of condensation which causes hydrolytic degradation).

-

Solubilization: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration.

-

Inert Purging: Gently purge the headspace of the vial with Argon or Nitrogen gas for 15 seconds. (Validates protection against auto-oxidation).

-

Aliquot and Store: Aliquot into amber microcentrifuge tubes (to prevent ambient photo-excitation) and store at -20°C.

Protocol B: Site-Specific Thiol-Ene Protein Conjugation

Causality: This workflow utilizes size-exclusion chromatography (SEC) to definitively separate the unreacted small-molecule probe (MW 237.25) from the macromolecular conjugate, preventing false-positive fluorescence in downstream assays.

-

Reaction Assembly: In a UV-transparent microtube, combine 50 µM of the target thiol-containing protein (in PBS, pH 7.4), 500 µM of 7-Allyl-3H-phenoxazin-3-one (from Protocol A), and 2 mM LAP photoinitiator.

-

Photo-Activation: Irradiate the mixture with a 365 nm LED lamp (10 mW/cm²) for 10 minutes at room temperature. (Causality: 365 nm specifically excites the LAP initiator to generate radicals without causing UV-C damage to the protein backbone).

-

Quenching: Add 10 mM DTT (Dithiothreitol) to quench unreacted radicals and terminate the reaction.

-

Purification (Self-Validation Checkpoint 1): Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25). The high-molecular-weight protein conjugate will elute in the void volume, while the unreacted dye will be retained.

-

Quantification (Self-Validation Checkpoint 2): Measure the absorbance of the eluate at 280 nm (Protein) and the specific absorption max of the phenoxazine dye. Calculate the Degree of Labeling (DOL). A DOL between 0.5 and 1.5 validates successful 1:1 stoichiometry.

Caption: Self-validating workflow for thiol-ene conjugation and Degree of Labeling (DOL) quantification.

Conclusion

7-Allyl-3H-phenoxazin-3-one represents a significant structural evolution from classical resorufin dyes. By sacrificing the 7-hydroxyl group in favor of a stable, carbon-linked allyl moiety, assay developers gain a pH-insensitive, highly photostable fluorophore equipped for modern bioorthogonal click chemistry. Strict adherence to inert storage and self-validating purification protocols ensures that this probe delivers high signal-to-noise ratios in complex biological matrices.

References

-

Chemsrc. "7-Allyl-3H-phenoxazin-3-one | CAS#:1357085-84-7 Physical Properties." Chemsrc Database. URL:[Link]

An In-depth Technical Guide to 7-Allyl-3H-phenoxazin-3-one (CAS 1357085-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Phenoxazinone Scaffold

The phenoxazinone core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific derivative, 7-Allyl-3H-phenoxazin-3-one, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development based on the activities of structurally related compounds.

Physicochemical Properties and Safety Data

While comprehensive experimental data for 7-Allyl-3H-phenoxazin-3-one is not extensively published, key physicochemical properties can be derived from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 1357085-84-7 | [4] |

| Molecular Formula | C₁₅H₁₁NO₂ | [4] |

| Molecular Weight | 237.25 g/mol | [2] |

| InChI Key | GAALANGSBAMACR-UHFFFAOYSA-N | [4] |

| Physical Form | Powder or crystals | [4] |

| Purity | Typically ≥98% | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety and Handling

Based on available Safety Data Sheets (SDS) for 7-Allyl-3H-phenoxazin-3-one and related compounds, the following GHS hazard information has been identified.[4]

| Hazard Statement | Code | Description |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Pictogram:

Signal Word: Warning[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Synthesis of 7-Allyl-3H-phenoxazin-3-one: A Representative Protocol

A likely synthetic pathway would involve the reaction of 2-amino-5-allylphenol with 1,4-benzoquinone in the presence of an oxidizing agent and a suitable solvent.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 7-Allyl-3H-phenoxazin-3-one.

Step-by-Step Methodology (Hypothetical)

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-allylphenol (1 equivalent) in a suitable solvent system, such as a mixture of methanol and water.

-

Addition of Benzoquinone: To this solution, add 1,4-benzoquinone (1.1 equivalents) and stir at room temperature until fully dissolved.

-

Oxidative Condensation: Slowly add a solution of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 equivalents), to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 7-Allyl-3H-phenoxazin-3-one.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into the phenoxazinone class of compounds, 7-Allyl-3H-phenoxazin-3-one is predicted to exhibit several valuable biological activities.

Anticancer Properties and Apoptosis Induction

Numerous studies have highlighted the potent anticancer effects of phenoxazinone derivatives.[3][5][6] These compounds have been shown to be selective for cancer cells over non-neoplastic cell lines.[5]

A key mechanism of action for some phenoxazinones is the induction of apoptosis through the targeting of lysosomes.[3][5] These compounds can accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP). This disruption of the lysosome results in an increase in intracellular pH and the accumulation of reactive oxygen species (ROS), ultimately triggering the apoptotic cascade.[3]

Another proposed mechanism involves the reduction of the typically higher intracellular pH (pHi) of cancer cells.[6][7] Phenoxazine compounds have been observed to cause a rapid and significant decrease in the pHi of various cancer cell lines, which can disrupt their metabolic homeostasis and lead to apoptosis.[6][7]

Caption: Potential anticancer mechanisms of 7-Allyl-3H-phenoxazin-3-one.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration during embryonic development and tissue homeostasis.[8][9] Dysregulation of this pathway is implicated in various diseases, including cancer. The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.[9]

Sources

- 1. journalijar.com [journalijar.com]

- 2. 7-Allyl-3H-phenoxazin-3-one | CAS#:1357085-84-7 | Chemsrc [chemsrc.com]

- 3. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Allyl-3H-phenoxazin-3-one | 1357085-84-7 [sigmaaldrich.com]

- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Advanced Synthesis Pathways for 7-Substituted Phenoxazin-3-one Derivatives: A Technical Guide

Executive Summary

The tricyclic phenoxazin-3-one scaffold is a privileged structural motif in chemical biology, medicinal chemistry, and materials science. Specifically, 7-substituted derivatives—such as 7-hydroxy-phenoxazin-3-ones (resorufin analogs) and 7-amino-phenoxazin-3-ones—serve as highly sensitive fluorogenic probes, enzyme substrates, and potent pharmacological agents. Unlike bulky far-red emitters (e.g., Cy5) which require major protein backbone reconstruction for intracellular targeting, or hydrophobic BODIPYs that suffer from nonspecific cellular binding, the compact nature of 7-substituted phenoxazinones ensures excellent biocompatibility and minimal structural perturbation[1].

This technical guide explores the mechanistic pathways, causal experimental design, and validated protocols for synthesizing these derivatives. By contrasting traditional acid-catalyzed condensations with modern, green-chemistry-aligned oxidative cross-coupling methodologies (photoredox and biocatalysis), this whitepaper provides researchers with the authoritative grounding needed to optimize phenoxazinone synthesis.

Core Mechanistic Pathways

The construction of the phenoxazinone core requires the formation of dual carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The choice of synthetic pathway dictates the substitution pattern, overall yield, and environmental footprint of the reaction.

Pathway A: Acid-Catalyzed Condensation

The classical route to 7-hydroxy-phenoxazin-3-ones (resorufin derivatives) involves the condensation of a resorcinol derivative with a 4-aminophenol. For instance, utilizing 2,4-difluororesorcinol yields fluorinated resorufin probes[2].

Causality of Reagents: Concentrated sulfuric acid ( H2SO4 ) is not merely a solvent; it acts as a critical protonating agent. By protonating the hydroxyl/carbonyl equivalents on the resorcinol, it significantly enhances their electrophilicity, driving the dehydration steps necessary for tricyclic ring closure. The introduction of fluorine atoms onto the resorcinol precursor is a deliberate design choice: the strong electron-withdrawing nature of fluorine lowers the pKa of the resulting 7-hydroxyl group, ensuring the dye remains in its highly fluorescent anionic state at physiological pH, while simultaneously enhancing photostability[2].

Pathway B: Oxidative Cross-Coupling

A more modern approach to 2-amino and 7-amino substituted phenoxazinones relies on the oxidative coupling of ortho-aminophenols. This biomimetic process mimics the action of phenoxazinone synthase.

Photoredox Catalysis: Recent advancements utilize Eosin Y as a visible-light photoredox catalyst in aqueous media[3]. Upon irradiation with blue LEDs, Eosin Y reaches an excited triplet state and accepts a single electron from the electron-rich o-aminophenol. This single-electron transfer (SET) generates a highly reactive o-aminophenol imine radical cation, which subsequently undergoes non-enzymatic dimerization and oxidative cyclization[3]. This avoids the use of toxic heavy transition metals (like Mn or Ru).

Biocatalytic Oxidation: Fungal enzymes, such as laccase or the o-aminophenol oxidase GriF, achieve similar results under exceptionally mild conditions. These enzymes oxidize the substrate to an o-quinone imine intermediate, which then spontaneously couples with another molecule to form the phenoxazinone chromophore[4].

Diagram 1: Divergent synthetic pathways for 7-substituted phenoxazin-3-one derivatives.

Diagram 2: Photoredox catalytic cycle for Eosin Y-mediated oxidative coupling.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific quenching parameters are embedded to prevent product degradation.

Protocol 1: Acid-Catalyzed Synthesis of Fluorinated Resorufin Derivatives

Adapted from established phenoxazine dye synthesis principles[2].

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-difluororesorcinol (1.0 eq) and the selected 4-aminophenol derivative (1.0 eq).

-

Acid Addition (Critical Step): Slowly add concentrated H2SO4 (2-3 eq) dropwise. Causality: The reaction is highly exothermic. Rapid addition can lead to uncontrolled polymerization and charring of the aromatic precursors. Maintain strict temperature monitoring.

-

Thermal Incubation: Heat the mixture to 80–100°C for 2–4 hours.

-

In-Process Validation: Monitor progression via Thin Layer Chromatography (TLC). The disappearance of the starting materials and the emergence of a highly fluorescent, lower-Rf spot indicates tricyclic core formation.

-

Quenching: Cool to room temperature, then carefully pour the mixture into a beaker of ice-water. Causality: Rapid thermal quenching in an aqueous environment precipitates the crude dye while diluting the acid, preventing the hydrolysis of the newly formed oxazine ring[2].

-

Purification & Characterization: Extract with an organic solvent, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel column chromatography using a gradient of methanol in dichloromethane. Validate structure via ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS)[2].

Protocol 2: Visible-Light Mediated Oxidative Coupling

Adapted for metal-free green synthesis[3].

-

Reagent Setup: Dissolve the o-aminophenol precursor (1.0 mmol) in an aqueous solvent system (e.g., H2O :EtOH, 1:1 v/v).

-

Catalyst Addition: Add Eosin Y (1-5 mol%) to the solution.

-

Photochemical Incubation: Irradiate the mixture with a Blue LED array (approx. 440-460 nm) at room temperature under an open-air atmosphere (oxygen acts as the terminal oxidant).

-

Validation & Isolation: Stir for 4-8 hours until TLC indicates complete consumption of the precursor. The product typically precipitates from the aqueous mixture and can be isolated via simple vacuum filtration, bypassing the need for harsh chromatographic solvents.

Diagram 3: Standardized experimental workflow for phenoxazinone core assembly.

Quantitative Data & Comparative Analysis

The selection of a synthesis pathway must balance yield, scalability, and environmental impact. The following table summarizes the quantitative metrics associated with the primary methodologies for synthesizing 7-substituted phenoxazin-3-ones.

| Synthesis Method | Primary Precursors | Catalyst / Reagent | Reaction Conditions | Typical Yield | Green Chemistry Profile |

| Acid-Catalyzed Condensation | Resorcinols + 4-Aminophenols | Conc. H2SO4 | 80-100°C, 2-4 hrs | 40–65% | Low: Utilizes harsh, corrosive acids; highly exothermic[2]. |

| Photoredox Oxidation | o-Aminophenols | Eosin Y (Photocatalyst) | Blue LED, RT, Aqueous | 75–90% | High: Metal-free, utilizes visible light and ambient oxygen[3]. |

| Enzymatic Coupling | o-Aminophenols | Laccase / GriF | Aqueous Buffer, RT | 60–85% | Very High: Mild biocatalytic conditions, zero toxic byproducts[4]. |

| Transition Metal Oxidation | o-Aminophenols | Mn/Ru Catalysts + O2 | Reflux / Microwave | 50–80% | Moderate: Efficient but requires heavy metal remediation. |

Post-Synthetic Modification at the 7-Position

Once the tricyclic phenoxazin-3-one core is established, the 7-position serves as a versatile handle for further derivatization, tailoring the molecule for specific biological assays.

-

Alkylation/Acylation: The 7-hydroxyl group of resorufin can be alkylated (e.g., with alkyl halides) or acylated to create fluorogenic enzyme substrates. For instance, masking the 7-hydroxyl group with an ether linkage quenches the fluorescence. Upon enzymatic cleavage (e.g., by cytochrome P450s), the highly fluorescent resorufin is released, allowing for real-time kinetic monitoring.

-

Ligase Engineering: Advanced computational designs have enabled the synthesis of resorufin variants with specific carboxylic acid linkers. These 7-substituted derivatives are optimized to bind inside engineered Escherichia coli lipoic acid ligase (LplA) pockets, allowing for the site-specific fluorescent labeling of targeted proteins in living cells[1].

References

- BenchChem. "Application Notes and Protocols for the Synthesis of Fluorinated Resorufin Derivatives." BenchChem Technical Resources.

- Ting, A. Y., et al. "Computational design of a red fluorophore ligase for site-specific protein labeling in living cells." Proceedings of the National Academy of Sciences (PMC).

- Dhar, et al. "Visible-Light Mediated Synthesis of Substituted Phenazine and Phenoxazinone Using Eosin Y as Photoredox Catalyst." ResearchGate.

- Polak, J., et al. "Synthesis of phenoxazinone-type pharmaceutical compounds by fungal biomass." ResearchGate.

Sources

7-Allyl-3H-phenoxazin-3-one (Resorufin Allyl Ether): A Fluorogenic Substrate for Catalysis-Based and Pseudo-Enzymatic Assays

Executive Summary

In the landscape of analytical chemistry and drug development, fluorogenic substrates are indispensable tools for quantifying biological and chemical activity. While traditional resorufin derivatives (such as 7-ethoxyresorufin) are widely recognized as classic substrates for Cytochrome P450 enzymes, 7-Allyl-3H-phenoxazin-3-one —commonly known as Resorufin Allyl Ether (RAE) —represents a highly specialized evolution of this molecular family[1].

Rather than being cleaved by natural enzymes, RAE is uniquely engineered as a chemodosimeter for transition metal catalysis, specifically acting as a substrate for Palladium (Pd)[2]. However, the cleavage of RAE by Palladium strictly adheres to Michaelis-Menten enzymatic kinetics. This pseudo-enzymatic behavior allows RAE to be utilized in high-throughput, catalysis-based quantitative assays that directly parallel the mechanics of Enzyme-Linked Immunosorbent Assays (ELISAs), offering unprecedented sensitivity for residual metal screening in active pharmaceutical ingredients (APIs)[3].

Mechanistic Principles: The Tsuji-Trost Cleavage

Resorufin is a highly fluorescent fluorophore (magenta in color) with a high quantum yield and long excitation/emission wavelengths, making it ideal for biological and chemical assays[1]. By masking the hydroxyl group of resorufin with an allyl ether moiety, the electron delocalization of the phenoxazine ring is disrupted, rendering RAE completely non-fluorescent and pale yellow[3].

In a traditional enzymatic assay, an enzyme (like a dealkylase) would cleave this ether bond. In the RAE system, Palladium acts as an "artificial metalloenzyme." Through a Tsuji-Trost reaction , catalytically active Pd(0) coordinates with the allyl group. An oxidative addition forms a π -allyl palladium complex, which is subsequently cleaved by a nucleophile or reducing agent, releasing the highly fluorescent resorufin anion[2].

Fig 1: Pseudo-enzymatic catalytic cycle of RAE cleavage via Tsuji-Trost deallylation.

Michaelis-Menten Kinetics & Reversible Deactivation

Because the RAE-Palladium reaction follows Michaelis-Menten kinetics, reaction rates can be precisely predicted based on substrate concentrations[4]. This kinetic predictability led to the development of a revolutionary "Stop-and-Go" competitive assay model [3].

In standard enzymatic assays (e.g., Horseradish Peroxidase with Amplex Red), a reaction runs unchecked until the substrate is depleted, often leading to detector saturation if the analyte is highly abundant. In contrast, the RAE system can be autonomously stalled by the oxidation of reactive Pd(0) into non-reactive species. The assay can then be deliberately "restarted" by adding a reducing agent like Sodium Borohydride (NaBH₄). This reversible deactivation prevents substrate depletion and broadens the dynamic range of the assay across five orders of magnitude, a feat difficult to achieve with traditional enzyme-substrate pairs[3].

Experimental Workflow & Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating, high-throughput fluorometric assay for quantifying trace catalytic activity using RAE.

Reagents Required

-

Substrate: 60 μM 7-Allyl-3H-phenoxazin-3-one (RAE)

-

Ligand: 180 μM tri(2-furyl)phosphine (TFP)

-

Buffer: 200 mM NH₄OAc or HEPES (pH 7.0–7.4)

-

Reductant: 20 mM NaBH₄ or NH₂NH₂

-

Solvent System: DMSO / Ethanol / Water (v/v/v)

Step-by-Step Methodology

-

Sample Preparation: Dissolve the target analyte (e.g., API or synthetic material) in the DMSO/EtOH/Water solvent system.

-

Causality: RAE is highly hydrophobic. The organic solvent mixture ensures the substrate remains in solution while allowing aqueous buffers to function[2].

-

-

Buffer & Substrate Addition: Aliquot the analyte into a 96-well plate and add the HEPES or NH₄OAc buffer alongside the RAE substrate.

-

Causality: Resorufin's fluorescence is highly pH-dependent. Maintaining a neutral to slightly basic pH ensures the cleaved product exists in its highly fluorescent anionic state[1].

-

-

Ligand & Reductant Introduction: Add the TFP ligand and the NaBH₄ (or NH₂NH₂) reducing agent to initiate the reaction.

-

Incubation: Incubate the microplate at room temperature for 15 to 60 minutes.

-

Detection & Validation: Measure the fluorescence using a microplate reader (Excitation: ~540 nm / Emission: ~590 nm).

-

Self-Validation: Always run a negative control well omitting NaBH₄. Without the reductant, the conversion of RAE to resorufin cannot occur, confirming that any observed fluorescence is strictly due to the targeted catalytic cleavage[2].

-

Fig 2: High-throughput 96-well plate workflow for RAE fluorometric detection.

Quantitative Data & Performance Metrics

The following table summarizes the critical parameters and scientific rationale behind the RAE assay system, demonstrating its high sensitivity and robust performance profile.

| Parameter | Specification / Value | Scientific Rationale |

| Substrate | 7-Allyl-3H-phenoxazin-3-one (RAE) | The allyl ether completely blocks the fluorophore; cleavage restores electron delocalization[3]. |

| Product | Resorufin | Exhibits a high quantum yield and long emission wavelength, minimizing background auto-fluorescence[1]. |

| Catalyst ("Enzyme") | Palladium (Pd) | Specifically catalyzes the Tsuji-Trost allylic C-O bond cleavage[2]. |

| Required Ligand | tri(2-furyl)phosphine (TFP) | Accelerates the reaction rate and prevents catalyst aggregation[4]. |

| Reducing Agent | NaBH₄ or NH₂NH₂ | Reduces inactive Pd(II) to the catalytically active Pd(0) state[4]. |

| Limit of Detection | ~2.1 nM to 10 ppb | Achieves extreme sensitivity due to continuous catalytic signal amplification[3]. |

| Kinetics Model | Michaelis-Menten | Reaction rate is strictly proportional to substrate concentration until saturation is reached[4]. |

Conclusion

7-Allyl-3H-phenoxazin-3-one (RAE) bridges the gap between traditional enzymatic substrates and modern synthetic catalysis. By leveraging the highly fluorescent properties of the resorufin core and the predictable Michaelis-Menten kinetics of the Tsuji-Trost reaction, RAE provides researchers with a powerful, self-validating tool. Whether utilized for screening residual heavy metals in drug development or serving as a foundational model for "stop-and-go" quantitative assays, RAE exemplifies the innovative application of fluorogenic substrates in contemporary analytical science.

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A competitive and reversible deactivation approach to catalysis-based quantitative assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Illumination: History and Development of Phenoxazinone-Based Fluorescent Dyes

Executive Summary

For decades, phenoxazinone-based dyes have served as foundational tools in molecular biology, histology, and drug development. Characterized by their rigid, planar tricyclic cores, these molecules exhibit exceptional photostability and high quantum yields. As a Senior Application Scientist, I have observed firsthand how understanding the mechanistic behavior of these dyes—specifically their solvatochromism, aggregation dynamics, and electronic push-pull systems—is critical for designing robust, reproducible assays. This whitepaper dissects the historical development, photophysical causality, and field-proven experimental protocols for phenoxazinone dyes, providing a comprehensive guide for researchers engineering the next generation of fluorescent probes.

Historical Evolution & Structural Chemistry

The lineage of phenoxazinone dyes traces back to the late 19th and early 20th centuries with the development of industrial textile dyes such as Meldola's Blue and Celestine Blue. However, the true biological utility of this class was unlocked with the synthesis of Nile Red (9-diethylamino-5-benzo[a]phenoxazinone)[1].

Originally synthesized via the condensation of a nitrosophenol[2], Nile Red features a neutral oxidized phenoxazine system—specifically, a phenoxazinone[3]. The structural brilliance of Nile Red lies in its 9-diethylamino substituent, which donates electron density across the conjugated ring system into the opposing carbonyl group[3]. This establishes a strong electronic "push-pull" arrangement that is highly sensitive to the local dielectric constant of the environment, making it an exquisite polarity-sensitive probe.

Photophysical Dynamics: Solvatochromism & Aggregation

The photophysics of phenoxazinones are dictated by their immediate microenvironment. Nile Red, for instance, exhibits profound positive solvatochromism.

-

In Non-Polar Environments: When intercalated into neutral lipid droplets, the dye adopts a rigid, planar conformation, minimizing non-radiative decay and yielding intense, blue-shifted (yellow-gold) fluorescence[2].

-

In Polar Environments: In polar protic solvents (like the cytosol or ethanol), the rotation of the diethylamino group leads to a Twisted Intramolecular Charge Transfer (TICT) state[1]. The TICT state is stabilized by the polar solvent, resulting in a significant non-radiative energy loss, a red-shifted emission, and an exponentially decreased quantum yield[4].

-

In Aqueous Environments: In purely aqueous buffers, Nile Red undergoes rapid face-to-face H-dimer aggregation[1]. This hydrophobic effect causes a dramatic drop in both absorbance and emission due to self-quenching[3].

To circumvent aqueous aggregation in modern drug development, researchers have engineered water-soluble analogs via sulfonation[5] or utilized supramolecular encapsulation, such as complexation with β-cyclodextrin, to physically shield the hydrophobic core[1].

Fig 1: Solvatochromic and aggregation logic of Nile Red in varying environments.

Quantitative Photophysical Data

To facilitate experimental design, the following table summarizes the environment-dependent photophysical properties of key phenoxazinone derivatives. Notice the severe drop in the quantum yield of Nile Red in water compared to its performance in organic solvents.

| Dye | Solvent Environment | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Primary Application |

| Nile Red | Water | ~580 | ~656 | < 0.01 | Aggregation/Encapsulation studies[1] |

| Nile Red | Ethanol / Methanol | ~550 | ~630 | 0.20 - 0.30 | Lipid droplet & membrane staining |

| Nile Blue | Ethanol | ~630 | ~670 | ~0.27 | Cationic membrane potential probe[6] |

| Resorufin | Water (pH 7.4) | ~570 | ~585 | ~0.75 | Enzyme-linked fluorogenic assays |

Self-Validating Experimental Protocols

A protocol is only as reliable as the mechanistic understanding of the person executing it. The following workflows detail not just the steps, but the causality behind each action to ensure self-validating results.

Protocol A: Quantification of Intracellular Lipids using Nile Red

Objective: Selectively image neutral lipid droplets in live or fixed cells without background cytosolic fluorescence.

-

Stock Preparation: Dissolve Nile Red in anhydrous DMSO to a concentration of 1 mM.

-

Causality: Nile Red is highly hydrophobic. Introducing the powder directly to aqueous buffers causes instantaneous H-dimer formation, rendering the dye permanently non-fluorescent[1]. DMSO ensures monomeric dispersion.

-

-

Cell Fixation (If applicable): Fix cells using 4% paraformaldehyde for 15 minutes. Crucial: Do not use methanol or acetone for fixation.

-

Causality: Alcohols and ketones are lipid-extracting solvents. They will strip the neutral lipids from the cell, destroying the target binding sites for the dye.

-

-

Staining: Dilute the DMSO stock to 1 µM in PBS immediately before use. Incubate cells for exactly 10 minutes in the dark.

-

Causality: Prolonged incubation in aqueous buffer promotes gradual dye aggregation[1]. A short, 10-minute window ensures the dye partitions into the lipid droplets before aqueous H-dimers can form.

-

-

Imaging & Emission Separation: Excite the sample at 514–550 nm. Collect emission at 570–590 nm (yellow/gold) for neutral lipids, and >600 nm (red) for polar phospholipids.

-

Causality: The TICT state dictates that Nile Red in polar phospholipids will red-shift, while Nile Red in non-polar triacylglycerols will blue-shift[4]. Dual-channel imaging allows for the ratiometric quantification of lipid types.

-

Protocol B: Fluorogenic Enzyme Sensing using Resorufin Derivatives

Resorufin—another critical phenoxazinone—is highly fluorescent but can be chemically modified (e.g., Amplex Red) to form a non-fluorescent precursor. Enzymatic action regenerates the phenoxazinone core, yielding a massive "turn-on" signal[5].

Fig 2: Enzymatic conversion logic of non-fluorescent precursors into phenoxazinones.

-

Substrate Preparation: Prepare a 10 mM stock of the resorufin-based substrate in anhydrous DMSO.

-

Causality: Ambient moisture leads to spontaneous, non-enzymatic hydrolysis of the substrate, artificially inflating background fluorescence.

-

-

Assay Buffer Formulation: Utilize a 50 mM HEPES buffer adjusted strictly to pH 7.4[6].

-

Causality: The fluorescence of the generated resorufin is highly pH-dependent (pKa ~5.8). Maintaining pH 7.4 ensures the resulting phenoxazinone exists entirely in its highly fluorescent anionic state.

-

-

Kinetic Readout: Add the substrate to the enzyme solution (final substrate concentration ~50 µM) and measure fluorescence continuously (Ex: 570 nm, Em: 585 nm).

-

Causality: Keeping the substrate concentration below the enzyme's Km ensures pseudo-first-order kinetics. Continuous measurement prevents end-product inhibition artifacts and accurately captures the reaction rate.

-

Recent Advances in Dye Engineering

The historical limitation of phenoxazinones has been their relatively short emission wavelengths (visible spectrum), which suffer from tissue scattering and autofluorescence in in vivo models. Recent breakthroughs have focused on extending the conjugation of the benzo[a]phenoxazine core to push emission into the Near-Infrared (NIR) window. Furthermore, the development of water-soluble, sulfonated Nile Blue analogs has allowed for the creation of far-red fluorogenic dyes that resist aggregation in aqueous enzymatic assays[5], bridging the gap between historical histological stains and modern, targeted molecular diagnostics.

References

-

Benzophenoxazine-based fluorescent dyes for labeling biomolecules - Chemistry. tamu.edu. 3

-

Photophysical properties of phenoxazine dyes and related compounds at... ResearchGate. 6

-

Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. NIH. 1

-

Development of water-soluble far-red fluorogenic dyes for enzyme sensing. ResearchGate. 5

-

Lavender violet, blue and pink: A new type of benzo[a]phenoxazine-based... ResearchGate. 2

-

Twisted charge transfer processes of nile red in homogeneous solutions... SciSpace. 4

Sources

Application Note: High-Throughput Fluorometric and Colorimetric Detection of Trace Palladium using 7-Allyl-3H-phenoxazin-3-one

Executive Summary & Mechanistic Rationale

Palladium (Pd) is an indispensable transition metal catalyst in modern organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) used to manufacture active pharmaceutical ingredients (APIs). However, residual palladium is highly toxic, and regulatory agencies (such as the ICH Q3D guidelines) enforce strict limits on its concentration in final drug products.

Traditional detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) require harsh, time-consuming acid digestion and expensive instrumentation[1]. To address this bottleneck, the fluorogenic probe 7-Allyl-3H-phenoxazin-3-one (commonly known as Resorufin Allyl Ether, or RAE) was developed as a catalysis-based chemodosimeter[2].

The Causality of the Assay Design

The assay operates on a highly specific Tsuji-Trost deallylation mechanism. RAE itself is non-fluorescent because the alkylation of the phenolic oxygen quenches the fluorophore[1]. When exposed to active Pd(0), the allylic C–O bond undergoes oxidative addition, followed by cleavage to release resorufin , a highly fluorescent magenta dye[3].

To ensure the assay is robust across diverse samples, two critical additives are required:

-

Sodium Borohydride (NaBH₄): Residual palladium in APIs often exists in catalytically inactive states (e.g., Pd(II) or tightly bound to sulfur-containing API matrices). NaBH₄ acts as a potent reducing agent to rapidly convert all Pd species into the catalytically active Pd(0) state[1].

-

Tri(2-furyl)phosphine (TFP): This specific electron-poor ligand fine-tunes the Pd(0) center, accelerating the oxidative addition to the allyl ether and ensuring high turnover frequencies (TOF) while maintaining selectivity over other transition metals[4].

Mechanism of Pd-catalyzed deallylation of 7-Allyl-3H-phenoxazin-3-one to resorufin.

Performance Metrics & Matrix Tolerance

The RAE-based method provides a highly sensitive, non-destructive alternative to traditional elemental analysis. Because the signal is generated via catalytic amplification (one Pd atom liberates many resorufin molecules), the assay achieves parts-per-billion (ppb) sensitivity without requiring sample digestion[5].

Table 1: Comparative Advantages of the RAE Method vs. ICP-MS

| Parameter | 7-Allyl-3H-phenoxazin-3-one (RAE) Assay | ICP-MS / ICP-OES |

| Sample Pretreatment | Simple dissolution in DMSO[5] | Harsh acid digestion required[1] |

| Material Requirement | 0.01 – 0.1 mg/mL of API[1] | > 1.0 mg/mL of API[1] |

| Throughput | High (96- or 384-well microplates) | Low to Medium (Sequential analysis) |

| Readout | Visual color change & Fluorescence[2] | Digital mass/emission spectra |

Table 2: Matrix Tolerance in Sulfur-Containing Compounds Sulfur compounds are notorious for poisoning transition metal catalysts. However, the inclusion of NaBH₄ in this protocol overcomes most sulfur-induced catalyst deactivation[1].

| Functional Group | Interference Status | Causality / Notes |

| Sulfides & Thiols | No Interference | NaBH₄ outcompetes these ligands for Pd coordination[1]. |

| Thiocarbamates | No Interference | Compatible with the standard assay conditions[3]. |

| Thiourea | Interferes | Strongly binds Pd; prevents activation even with NaBH₄[1]. |

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a Spike-Recovery System . By spiking a known concentration of Pd into the sample matrix, researchers can definitively prove whether a negative result is due to the true absence of Pd or a false negative caused by matrix-induced catalyst poisoning.

Step-by-step workflow for high-throughput microplate detection of trace Palladium.

Reagent Preparation

Expert Insight: Aqueous NaBH₄ degrades rapidly into di- or triborohydride species, which are ineffective for this assay[6]. NaBH₄ solutions must be prepared fresh daily.

-

Buffer Solution: Prepare a 200 mM Ammonium Acetate (NH₄OAc) buffer, adjusted to pH 7.0.

-

Probe Stock (Solution A): Dissolve 7-Allyl-3H-phenoxazin-3-one in DMSO to a concentration of 1.0 mM. Store protected from light.

-

Ligand Stock (Solution B): Dissolve Tri(2-furyl)phosphine (TFP) in DMSO to a concentration of 10 mM.

-

Reducing Agent (Solution C): Dissolve NaBH₄ in ultra-pure water to a concentration of 25 mM immediately before use[4].

-

Pd Standard: Prepare a 1.0 mM stock of Pd(OAc)₂ in DMSO, serially diluted to create a standard curve (0, 10, 50, 100, 250, 500 nM).

Assay Execution (96-Well Plate Format)

-

Sample Preparation: Dissolve the target API or synthetic intermediate in DMSO at a concentration of 0.1 mg/mL to 1.0 mg/mL[1].

-

Plate Loading:

-

Standard Wells: Add 10 µL of Pd standards.

-

Sample Wells: Add 10 µL of the dissolved API.

-

Spike-Recovery Wells: Add 10 µL of the dissolved API + 10 µL of a 100 nM Pd standard.

-

-

Activation Mixture: To each well, sequentially add:

-

70 µL of NH₄OAc Buffer (pH 7.0)

-

5 µL of TFP Stock (Solution B)

-

10 µL of freshly prepared NaBH₄ (Solution C)

-

-

Initiation: Add 5 µL of the RAE Probe Stock (Solution A) to all wells to initiate the catalytic cycle.

-

Incubation: Seal the plate and incubate at room temperature (24 °C) for 30 to 60 minutes[4].

-

Data Acquisition: Read the plate using a fluorescence microplate reader set to Excitation: ~550 nm and Emission: ~585 nm . Alternatively, for semiquantitative field analysis, visually inspect the plate for a color change from pale yellow to vibrant magenta[2].

Data Interpretation & Troubleshooting

-

Validating the Matrix: Calculate the recovery of the spiked wells. If the fluorescence of the (Sample + Spike) well is significantly lower than the (Buffer + Spike) well, the API matrix is poisoning the catalyst (e.g., presence of thiourea)[1]. In such cases, dilute the sample further to minimize matrix effects.

-

High Background Fluorescence: Ensure the RAE stock is stored properly. Spontaneous hydrolysis of the allyl ether can occur if exposed to strong acids, bases, or prolonged UV light, leading to false positives.

References

-

DaRos, J. T., Naruse, M., Mendoza, J. M., Nangunoori, A., Smith, J. H., Millstone, J. E., & Koide, K. "Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen." The Journal of Organic Chemistry, 2024.

-

Garner, A. L., Song, F., & Koide, K. "Enhancement of a Catalysis-Based Fluorometric Detection Method for Palladium through Rational Fine-Tuning of the Palladium Species." Journal of the American Chemical Society, 2009.

-

Song, F., Garner, A. L., & Koide, K. "A Highly Sensitive Fluorescent Sensor for Palladium Based on the Allylic Oxidative Insertion Mechanism." Journal of the American Chemical Society, 2007.

-

Williams, J. M., Wanner, A. K., & Koide, K. "Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience." Organic Process Research & Development, 2020.

Sources

- 1. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

Application Note: Intracellular Palladium Detection via 7-Allyl-3H-phenoxazin-3-one (RAE) Staining

Target Audience: Researchers, scientists, and drug development professionals specializing in bioorthogonal chemistry, metallo-prodrug activation, and intracellular catalysis.

Executive Summary & Mechanistic Grounding

The compound 7-Allyl-3H-phenoxazin-3-one (CAS: 1357085-84-7), commonly referred to as Resorufin Allyl Ether (RAE) , is a highly specific, non-fluorescent chemodosimeter engineered for the detection of Palladium(0) species[1]. While traditional trace-metal analysis relies on destructive techniques like ICP-MS, RAE enables spatiotemporal, non-destructive fluorescence imaging of catalytic palladium directly within living cells[2].

The Tsuji-Trost Bioorthogonal Activation

RAE operates on a highly selective Tsuji-Trost allylic oxidative insertion mechanism. The allyl ether bond effectively quenches the intrinsic fluorescence of the resorufin core[2]. Because this specific ether linkage is completely inert to endogenous cellular enzymes (e.g., esterases) and reactive oxygen species, RAE is strictly bioorthogonal. Upon encountering catalytically active Pd(0), the allyl group is cleaved, releasing the highly fluorescent resorufin fluorophore (Excitation: ~570 nm, Emission: ~585 nm)[1][3].

Figure 1: Intracellular Pd(0)-mediated bioorthogonal deallylation of RAE to fluorescent resorufin.

Experimental Design: Causality & Reagent Selection

To guarantee a self-validating experimental system, researchers must understand the causality behind reagent selection, particularly concerning the reduction of Palladium.

-

The Reductant Paradox: In standard in vitro or cell-free assays, harsh reducing agents like Sodium Borohydride ( NaBH4 ) or Hydrazine are utilized to rapidly reduce Pd(II) to Pd(0)[3][4]. However, NaBH4 is highly toxic to mammalian cells and induces severe oxidative stress and membrane rupture.

-

The Biocompatible Solution: For intracellular decaging, Sodium Ascorbate is the required reductant[2]. Ascorbate safely permeates the cell membrane and reduces internalized Pd(II) salts (e.g., Na2PdCl4 ) into the catalytically active Pd(0) species without compromising cell viability.

Step-by-Step Intracellular Staining Protocol

This protocol outlines the methodology for validating the intracellular generation of Pd(0) using RAE.

Materials Required

-

Probe: 7-Allyl-3H-phenoxazin-3-one (RAE), 10 mM stock in anhydrous DMSO.

-

Palladium Source: Na2PdCl4 (or target metallo-drug), 10 mM stock in sterile water.

-

Reductant: Sodium Ascorbate, freshly prepared 100 mM stock in PBS.

-

Cell Line: SKBR3, HeLa, or equivalent adherent cell line.

Figure 2: Step-by-step experimental workflow for intracellular RAE staining and Pd(0) detection.

Protocol Steps

-

Cell Seeding: Seed cells at a density of 1×104 cells/well in a 35-mm glass-bottom confocal imaging dish. Incubate at 37°C with 5% CO2 for 24 hours to ensure complete adherence.

-

Intracellular Palladium Loading: Replace the media with fresh culture media containing 50 µM Na2PdCl4 . Incubate for 2 to 4 hours.

-

Causality: This time window allows sufficient endocytosis/diffusion of the water-soluble Pd(II) precursor into the cytosol[2].

-

-

Extracellular Clearance: Wash the cells strictly three times with warm PBS.

-

Causality: Failing to wash the cells will result in extracellular Pd(0) generation in the next step, leading to false-positive extracellular fluorescence that masks intracellular resolution.

-

-

Biocompatible Reduction: Add culture media containing 1 mM Sodium Ascorbate. Incubate for 30 minutes at 37°C.

-

Causality: Ascorbate acts as the bioorthogonal trigger, reducing the inert Pd(II) to the catalytically active Pd(0)[2].

-

-

RAE Staining (Decaging): Introduce RAE to a final concentration of 10–20 µM directly into the media. Incubate for 1 hour.

-

Imaging: Image the live cells using a confocal fluorescence microscope. Use a 561 nm or 570 nm laser for excitation, and collect emission in the 585–610 nm range (magenta/red channel).

Quantitative Readout & Self-Validating Control Matrix

To ensure the trustworthiness of the assay, a self-validating matrix must be run concurrently. The table below summarizes the required controls and the quantitative logic governing the expected data.

| Experimental Condition (Groups) | Intracellular Pd(0) Present? | RAE Cleavage | Expected Fluorescence (585 nm) | Biological Interpretation & Causality |

| 1. Cells + RAE only (Negative Control) | No | No | Background / Minimal | Validates that RAE is bioorthogonally stable and not cleaved by endogenous cellular esterases[2]. |

| 2. Cells + Pd(II) + RAE (State Control) | No (Remains Pd(II)) | No | Background / Minimal | Proves that Pd(II) is catalytically inactive for Tsuji-Trost deallylation. Requires reduction[2]. |

| 3. Cells + Ascorbate + RAE (Reductant Control) | No | No | Background / Minimal | Ensures that the reducing agent itself does not spontaneously degrade the RAE probe. |

| 4. Cells + Pd(II) + Ascorbate + RAE (Full System) | Yes (Active Pd(0)) | Yes | High (Magenta) | Confirms successful cellular uptake of Pd, successful intracellular reduction, and active bioorthogonal decaging[2]. |

Troubleshooting: Sulfur Interference

If the full system (Group 4) yields unexpectedly low fluorescence, consider the intracellular thiol concentration. While RAE cleavage is highly resistant to many interferents, high local concentrations of specific sulfur-containing compounds (like thiourea derivatives) can coordinate with Pd(0) and competitively deactivate the catalyst[1][4]. If this occurs, increasing the incubation time or the initial Pd(II) loading concentration may be required to overcome the competitive deactivation threshold.

References

-

A competitive and reversible deactivation approach to catalysis-based quantitative assays. Nature Communications.[Link]

-

Controlled In-Cell Generation of Active Palladium(0) Species for Bioorthogonal Decaging. Angewandte Chemie International Edition.[Link]

-

Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.[Link]

-

Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. Analytical Chemistry.[Link]

Sources

Application Note: Preparation and Utilization of 7-Allyl-3H-phenoxazin-3-one Stock Solution in DMSO

Introduction & Mechanistic Overview

7-Allyl-3H-phenoxazin-3-one, widely known as resorufin allyl ether (RAE), is a highly selective fluorogenic chemodosimeter designed for the rapid quantification of trace palladium (Pd)[1]. In the field of pharmaceutical drug development, residual palladium from transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings) must be strictly monitored in active pharmaceutical ingredients (APIs) to comply with stringent regulatory safety thresholds[2].

Unlike traditional inductively coupled plasma mass spectrometry (ICP-MS), which requires harsh acidic digestion and expensive instrumentation, RAE enables a high-throughput, catalysis-based optical assay[2]. The mechanistic foundation of this probe relies on the Pd-catalyzed Tsuji-Trost allylic cleavage. In the presence of a phosphine ligand such as tri(2-furyl)phosphine (TFP) and a reducing agent (e.g., NaBH₄ or hydrazine), the non-fluorescent RAE undergoes deallylation. This catalytic cycle releases resorufin, a fluorophore characterized by a distinct magenta color and intense fluorescence, allowing for detection limits in the low nanomolar range[1],[3].

Figure 1. Palladium-catalyzed Tsuji-Trost deallylation of RAE to highly fluorescent resorufin.

Reagent Specifications & Quantitative Data

To ensure assay reliability and reproducibility, the physical and optical properties of the probe must be standardized. Table 1 summarizes the critical parameters for RAE and its resulting fluorophore.

| Parameter | Specification / Condition |

| Chemical Name | 7-Allyl-3H-phenoxazin-3-one (Resorufin allyl ether) |

| CAS Number | 1357085-84-7 |

| Molecular Weight | 253.26 g/mol |

| Solvent for Stock | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Typical Stock Concentration | 10 mM |

| Assay Working Concentration | 60 µM – 75 µM |

| Excitation / Emission | ~530 nm / ~590 nm (Resorufin) |

| Limit of Detection (Pd) | Low nanomolar range (e.g., 1 – 10 nM) |

Protocol: Preparation of 10 mM RAE Stock Solution in DMSO

Expertise & Experience Insight: The stability of the RAE stock solution is the most critical variable in this assay. RAE is prone to slow, spontaneous hydrolysis or photo-oxidation if exposed to moisture and ambient light[4]. Dimethyl sulfoxide (DMSO) is the solvent of choice because it provides exceptional solvating power for hydrophobic aromatic ethers while maintaining complete miscibility with the aqueous buffer systems (e.g., HEPES, NH₄OAc) used in the downstream detection steps[2].

Materials Required:

-

7-Allyl-3H-phenoxazin-3-one powder (Purity ≥ 98%)[4].

-

Anhydrous, molecular biology-grade DMSO (Water content < 0.01%).

-

Amber glass vials or light-blocking microcentrifuge tubes.

-

Argon or Nitrogen gas source.

Step-by-Step Methodology:

-

Equilibration: Allow the lyophilized RAE powder to equilibrate to room temperature inside a desiccator before opening. Causality: This prevents ambient moisture condensation on the cold powder, which could trigger premature hydrolysis.

-

Weighing: Accurately weigh 2.53 mg of RAE powder using a microbalance.

-

Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM stock concentration.

-

Homogenization: Vortex the solution for 30–60 seconds until the powder is completely dissolved. The resulting solution should appear pale yellow and optically clear.

-

Aliquoting: Divide the stock solution into 50 µL or 100 µL single-use aliquots in amber tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric exposure, effectively eliminating background fluorescence caused by probe degradation over time.

-

Inert Storage: Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at 2–8°C or -20°C[4].

Application Workflow: Trace Palladium Quantification

Trustworthiness & Validation: A self-validating protocol requires robust internal controls. Always include a standard curve using known Pd concentrations and a matrix blank (containing the API but no Pd) to account for background fluorescence and matrix effects[3].

Assay Preparation:

-

Buffer Preparation: Prepare the assay matrix using a ternary mixture of DMSO, Ethanol, and Water, supplemented with a buffering agent (e.g., 200 mM NH₄OAc or 714 mM HEPES, pH 7.0)[2],[3].

-

Probe Dilution: Dilute the 10 mM RAE stock solution to a working concentration of 60–75 µM within the buffer matrix[2].

-

Catalyst Activation Solution: Prepare a fresh activation solution containing 200 µM TFP and a reducing agent (e.g., 20 mM NaBH₄ or 300 mM NH₂NH₂)[3]. Causality: While NaBH₄ is highly reactive and yields rapid results, it can cause interference in the presence of certain sulfur-containing APIs. Replacing NaBH₄ with hydrazine (NH₂NH₂) provides superior selectivity and convenience for complex matrices, albeit requiring a slightly longer incubation time[3].

-

Reaction Execution: In a 96-well black microplate, combine the sample (API digest or dilution), the RAE working solution, and the activation solution.

-

Incubation & Readout: Incubate at room temperature for 15–30 minutes. Measure the fluorescence utilizing a microplate reader set to an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm[1].

Figure 2. High-throughput microplate workflow for trace palladium quantification.

References

-

Nature Communications. A competitive and reversible deactivation approach to catalysis-based quantitative assays. Retrieved from: [Link]

-

The Journal of Organic Chemistry (ACS Publications). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. Retrieved from:[Link]

-

NSF Public Access Repository (NSF PAR). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. Retrieved from:[Link]

Sources

Application Note: A Guide to Investigating the Reaction Kinetics of 7-Allyl-3H-phenoxazin-3-one with Palladium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for studying the reaction kinetics of the palladium-catalyzed deallylation of 7-Allyl-3H-phenoxazin-3-one. The phenoxazine scaffold is a privileged structure in medicinal chemistry, and the allyl protecting group is frequently employed during the synthesis of complex molecules.[1] Understanding the kinetics of its removal is paramount for process optimization, mechanistic elucidation, and ensuring the scalability of synthetic routes in drug development. This guide details the underlying theory, experimental design, step-by-step protocols for kinetic analysis using in-situ monitoring techniques, and data interpretation. While a specific kinetic study on 7-Allyl-3H-phenoxazin-3-one is not extensively reported in the literature, this guide establishes a robust, generalizable framework derived from well-established principles of palladium-catalyzed allylic substitution reactions.[2]

Introduction: The Significance of Phenoxazines and Allyl Protecting Groups in Drug Discovery

Phenoxazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3] The synthesis of complex phenoxazine-based drug candidates often necessitates the use of protecting groups to mask reactive functionalities. The allyl group is a versatile choice for protecting phenols, amines, and carboxylic acids due to its stability under various conditions and its selective removal under mild, palladium-catalyzed reactions.[2]

The efficient and clean deprotection of the allyl group is a critical step in the final stages of a synthetic sequence. A thorough understanding of the reaction kinetics provides invaluable insights into the reaction mechanism, allows for the identification of the rate-determining step, and facilitates the optimization of reaction conditions such as catalyst loading, temperature, and reagent concentrations to improve yield, purity, and process efficiency.

The Underlying Mechanism: A Look at Palladium-Catalyzed Deallylation

The palladium-catalyzed deallylation of an allyl ether, such as 7-Allyl-3H-phenoxazin-3-one, generally proceeds through a well-established catalytic cycle. The active catalyst is typically a Pd(0) species, which undergoes oxidative addition to the allylic C-O bond to form a π-allylpalladium(II) complex. This intermediate then reacts with a nucleophile (an allyl scavenger) to regenerate the Pd(0) catalyst and release the deprotected phenoxazine.

dot

Caption: Generalized catalytic cycle for the Pd-catalyzed deallylation of 7-Allyl-3H-phenoxazin-3-one.

Experimental Design for Kinetic Analysis

A successful kinetic study requires careful planning and execution. The following sections outline the necessary materials, equipment, and a generalized protocol.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 7-Allyl-3H-phenoxazin-3-one | Sigma-Aldrich, BLD Pharmatech | >98% | Substrate. Ensure it is free of impurities that could interfere with the reaction or analysis. |

| Palladium(0) Catalyst | Various | High Purity | e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] |

| Phosphine Ligand (if needed) | Various | High Purity | e.g., Triphenylphosphine (PPh₃). Often used in conjunction with Pd₂(dba)₃. |

| Allyl Scavenger | Various | High Purity | e.g., Morpholine, Dimedone, Sodium borohydride. The choice of scavenger can influence the reaction rate. |

| Anhydrous Solvent | Various | Anhydrous | e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile. The solvent should be inert to the reaction conditions and suitable for the chosen analytical technique. |

| Internal Standard | Various | High Purity | For quantitative analysis (e.g., by NMR or GC). Should be inert and have a signal that does not overlap with reactants or products. |

Equipment

-

Reaction Vessel: A jacketed glass reactor with a magnetic stirrer and ports for sampling and inert gas blanketing.

-

Temperature Control: A circulating bath to maintain a constant reaction temperature.

-

In-situ Monitoring Instrument:

-

Inert Atmosphere: A supply of nitrogen or argon gas.

-

Standard laboratory glassware and equipment.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific experimental setup and objectives.

Protocol 1: Kinetic Analysis using In-situ UV-Vis Spectroscopy

This method is ideal for reactions that exhibit a clear change in the UV-Vis spectrum as the reaction progresses.

dot

Caption: Workflow for kinetic analysis using in-situ UV-Vis spectroscopy.

Step-by-Step Procedure:

-

Preparation:

-

Prepare stock solutions of 7-Allyl-3H-phenoxazin-3-one, the palladium catalyst, and the allyl scavenger in the chosen anhydrous solvent.

-

Calibrate the UV-Vis spectrophotometer and the fiber-optic probe according to the manufacturer's instructions.

-

-

Reaction Setup:

-

Assemble the reaction vessel under an inert atmosphere (nitrogen or argon).

-

Add the desired volume of anhydrous solvent and the stock solution of 7-Allyl-3H-phenoxazin-3-one to the reactor.

-

Begin stirring and allow the solution to reach the desired reaction temperature.

-

-

Data Acquisition:

-

Insert the UV-Vis fiber-optic probe into the reaction mixture.

-

Record a baseline spectrum.

-

Initiate the reaction by injecting the stock solutions of the palladium catalyst and the allyl scavenger.

-

Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Identify a wavelength where there is a significant change in absorbance corresponding to the consumption of the starting material or the formation of the product.

-

Plot the absorbance at this wavelength against time.

-

Determine the initial rate of the reaction from the initial slope of this curve.

-

To determine the reaction order with respect to each component, systematically vary the initial concentration of one component while keeping the others constant and measure the initial rate.

-

Protocol 2: Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of multiple species.

dot

Sources

- 1. Buy 3H-Phenoxazin-3-one | 1916-63-8 [smolecule.com]

- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. In-situ UV-visible study of Pd nanocluster formation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: In Vivo Bioimaging of Palladium Using 7-Allyl-3H-phenoxazin-3-one Probes

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Introduction & Mechanistic Rationale

Palladium (Pd) is an indispensable transition metal widely utilized in pharmaceutical synthesis, cross-coupling reactions, and emerging bioorthogonal chemistry. However, its retention in active pharmaceutical ingredients (APIs) and potential accumulation in biological systems pose significant toxicity risks, including cellular oxidative stress and DNA damage[1].

To monitor Pd clearance and distribution, 7-Allyl-3H-phenoxazin-3-one (commonly referred to in literature as resorufin allyl ether or RAE) has been established as a gold-standard fluorogenic probe. It enables the highly selective, rapid, and sensitive detection of Pd species in vitro and in vivo[2].

The Causality of Probe Design

The efficacy of this probe is rooted in the Tsuji-Trost allylic oxidative insertion mechanism . The allyl ether moiety effectively masks the fluorescence of the resorufin core, rendering the baseline probe optically silent. Upon exposure to Pd(0) or Pd(II), the metal coordinates with the olefin, undergoing oxidative addition to form a Pd-π-allyl intermediate. Subsequent cleavage releases the highly fluorescent resorufin[3].

This specific reaction pathway ensures that the probe is entirely unresponsive to other biologically relevant transition metals (e.g., Fe, Cu, Zn, Co), providing a self-validating system with near-zero background fluorescence[4].

Fig 1: Tsuji-Trost mechanism for Palladium-catalyzed probe activation.

Photophysical & Analytical Properties

To facilitate rigorous experimental design, the quantitative parameters of the 7-Allyl-3H-phenoxazin-3-one probe are summarized below. The red-shifted emission profile of the activated resorufin is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence.

| Parameter | Value / Characteristic | Experimental Significance |

| Probe State | Non-fluorescent (Off) | Ensures a high signal-to-noise ratio. |

| Activated Fluorophore | Resorufin (Pink/Magenta) | Yields strong colorimetric and fluorometric signals[2]. |

| Absorption Maximum (λabs) | ~570 nm (Activated) | Compatible with standard 561 nm confocal lasers. |

| Emission Maximum (λem) | ~585 nm (Activated) | Red-shifted emission penetrates tissue effectively. |

| Limit of Detection (LOD) | ~2.1 nM[2] | Allows detection of trace residual Pd in biological models. |

| Response Time | < 30 minutes | Enables real-time tracking of Pd species in vivo. |

| Selectivity | Pd(0), Pd(II), Pd(IV) | No cross-reactivity with physiological metal ions[4]. |

Experimental Protocols: A Self-Validating Workflow

The following methodologies are optimized for tracking Pd species in live cells and in vivo models. Every step is designed to eliminate artifactual signals and ensure reproducible data.

Probe Formulation and Reagent Preparation

Expert Insight: 7-Allyl-3H-phenoxazin-3-one is highly hydrophobic. Proper formulation is critical to prevent precipitation in aqueous biological media, which can lead to false negatives or localized artifactual fluorescence (probe aggregation).

-

Stock Solution: Dissolve the probe in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C, strictly protected from light.

-

Working Solution: Dilute the stock to 10–50 µM in PBS (pH 7.4) containing 1% DMSO and 0.1% Tween-80 immediately prior to use. Causality: The surfactant ensures micellar dispersion of the probe, maximizing its bioavailability to intracellular Pd.

-

Activation Cofactors (Optional): If detecting highly stable, catalytically inactive Pd(II) species in tissue lysates, adding a reducing agent (e.g., NaBH₄) and a ligand (e.g., tri(2-furyl)phosphine, TFP) enhances the conversion rate[1]. For live in vivo imaging, endogenous cellular reducing agents are typically sufficient.

In Vitro Live-Cell Imaging Protocol

-

Cell Culture: Seed target cells (e.g., HeLa or A549) in a 35 mm glass-bottom confocal dish. Culture until 70-80% confluent.

-

Palladium Exposure: Incubate cells with the target Pd species (e.g., PdCl₂ or a Pd-catalyzed drug candidate) at desired concentrations (1–20 µM) for 1–4 hours.

-

Washing (Critical Step): Wash cells 3× with sterile PBS to remove all extracellular Pd. Causality: This guarantees that the detected fluorescence originates exclusively from internalized Pd, validating cellular uptake rather than extracellular probe cleavage.

-

Probe Incubation: Add the 10 µM probe working solution to the cells and incubate at 37°C for 30 minutes.

-

Imaging: Image using a confocal laser scanning microscope (Excitation: 561 nm laser; Emission Filter: 575–620 nm).

In Vivo Bioimaging (Zebrafish Model)

Zebrafish (Danio rerio) are ideal for visualizing systemic Pd distribution due to their optical transparency.

-

Incubation: Transfer 3-day post-fertilization (dpf) zebrafish larvae to a 6-well plate (10 larvae/well).

-

Pd Treatment: Expose larvae to varying concentrations of Pd(II) solutions (e.g., 0, 5, 10 µM) in E3 embryo medium for 2 hours.

-

Washing: Carefully wash the larvae 3× with fresh E3 medium.

-

Probe Administration: Incubate the larvae with 5 µM of the 7-Allyl-3H-phenoxazin-3-one probe in E3 medium for 30 minutes in the dark.

-

Anesthesia & Mounting: Anesthetize larvae using 0.016% tricaine methanesulfonate and mount them in 1% low-melting-point agarose on a glass slide. Causality: Immobilization prevents motion artifacts during long-exposure fluorescence capture.

-

Imaging: Capture fluorescence images using a stereomicroscope equipped with a TRITC/Rhodamine filter set.

Fig 2: Standardized workflow for in vivo bioimaging of palladium.

Troubleshooting and Expert Insights

-

False Positives from Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., flavins, NADH) that excite in the blue/green spectrum. While the resorufin core's ~560 nm excitation bypasses most of this, proper negative controls (probe only, no Pd exposure) are mandatory to establish the baseline tissue autofluorescence.

-

Interference from Sulfur Compounds: While the probe is robust, high concentrations of specific sulfur-containing compounds (like thiourea) can coordinate with Pd and inhibit the Tsuji-Trost reaction[3]. If analyzing tissue lysates, avoid thiourea-based lysis buffers.

-

pH Sensitivity Quenching: The fluorescence of the released resorufin is highly pH-dependent (pKa ~5.8). Ensure the imaging medium is buffered to pH > 7.0 to maintain the fluorophore in its highly fluorescent anionic state. Note: Lysosomal trapping (pH ~4.5) may artificially quench the signal; if lysosomal Pd is the target organelle, consider using a structurally modified pH-insensitive derivative.

References

-

Title: A colorimetric and fluorescent dual probe for palladium in aqueous medium and live cell imaging Source: Analyst (RSC Publishing) URL: [Link]

-

Title: A highly sensitive fluorescent sensor for palladium based on the allylic oxidative insertion mechanism Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Studies of a fluorogenic probe for palladium and platinum leading to a palladium-specific detection method Source: ResearchGate / Published Literature URL: [Link]

Sources

- 1. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A colorimetric and fluorescent dual probe for palladium in aqueous medium and live cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Optimizing Incubation Time for 7-Allyl-3H-phenoxazin-3-one in Cell Culture: A Guide to Live-Cell Fluorogenic Assays

Introduction & Application Scope

The compound 7-Allyl-3H-phenoxazin-3-one (often referred to as Allyl Resorufin) is a highly specialized, non-fluorescent probe. It is primarily utilized in drug development and chemical biology as a fluorogenic sensor for detecting intracellular trace palladium (Pd) via Tsuji-Trost deallylation, or for monitoring specific cytochrome P450 (CYP) dealkylase activities.

Unlike direct-binding fluorophores (e.g., DAPI or Hoechst), 7-Allyl-3H-phenoxazin-3-one requires catalytic activation. The allyl ether moiety masks the fluorescence of the phenoxazine core. Upon Pd-catalyzed or enzymatic cleavage, the molecule releases resorufin , a highly fluorescent dye (Excitation: 571 nm / Emission: 585 nm). Because this is a dynamic kinetic process occurring within living cells, optimizing the incubation time is the single most critical parameter for achieving a high Signal-to-Noise Ratio (SNR) while avoiding artifacts.

Mechanistic Causality: The Kinetics of Fluorogenesis

As a Senior Application Scientist, it is vital to understand why incubation time dictates assay success. The intracellular fluorescence of resorufin is not static; it is governed by a kinetic equation:

d[Resorufin]intra/dt=Ratecleavage−Rateefflux

-

Uptake & Cleavage (0–30 mins): The lipophilic probe rapidly crosses the plasma membrane. Intracellular Pd or CYP enzymes begin the O-deallylation process. During this phase, the rate of cleavage exceeds the rate of efflux, leading to signal accumulation. 1[1].

-